molecular formula C6H8IN3 B179990 2-(N,N-Dimethylamino)-6-iodopyrazine CAS No. 125060-66-4

2-(N,N-Dimethylamino)-6-iodopyrazine

Cat. No. B179990
M. Wt: 249.05 g/mol
InChI Key: QACQSWJTVMYKTQ-UHFFFAOYSA-N
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Description

The compound “2-(N,N-Dimethylamino)-6-iodopyrazine” is a pyrazine derivative. Pyrazines are aromatic six-membered rings with two nitrogen atoms. In this case, the pyrazine ring is substituted at the 2-position with a N,N-dimethylamino group and at the 6-position with an iodine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazine ring, with the N,N-dimethylamino and iodine substituents. The N,N-dimethylamino group would likely impart some basicity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the N,N-dimethylamino group could potentially make this compound a weak base. The iodine atom might make the compound more dense and could potentially affect its boiling and melting points .

Scientific Research Applications

Catalytic Reactions and Synthesis of Bioactive Compounds

2-(N,N-Dimethylamino)-6-iodopyrazine serves as a crucial intermediate in the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides, which are of significant biological importance. Its utility is highlighted in homogeneous catalytic aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics. This process, facilitated by palladium catalysis, allows for the efficient synthesis of compounds that could have applications in drug discovery and medicinal chemistry due to their potential biological activities (Takács et al., 2007).

Advanced Polymer Materials

Another notable application is in the field of polymer science, where 2-(N,N-Dimethylamino)-6-iodopyrazine-related structures are utilized in the synthesis of cationic diblock copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, showcasing their potential for use in drug delivery systems, responsive materials, and nanotechnology (Bütün et al., 2001).

Frustrated Lewis Pairs and Hydrogen Storage

In the realm of inorganic chemistry and materials science, derivatives of 2-(N,N-Dimethylamino)-6-iodopyrazine participate in the formation of intramolecular frustrated Lewis pairs. These unique molecular structures, capable of activating small molecules such as hydrogen, have implications for hydrogen storage and catalysis, pointing towards their role in developing sustainable energy solutions (Körte et al., 2015).

Corrosion Inhibition

In the field of materials science, specifically in corrosion science, derivatives of 2-(N,N-Dimethylamino)-6-iodopyrazine have been studied for their corrosion inhibiting properties on carbon steel in acidic environments. These studies not only contribute to the understanding of corrosion mechanisms but also to the development of more effective corrosion inhibitors, which are critical in industrial applications to enhance the longevity and reliability of metal components (Hu et al., 2016).

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

6-iodo-N,N-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACQSWJTVMYKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577954
Record name 6-Iodo-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N,N-Dimethylamino)-6-iodopyrazine

CAS RN

125060-66-4
Record name 6-Iodo-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-diiodopyrazine (6 g, 18.1 mmol) in methanol (50 ml) and dimethylamine (40% aqueous solution, 200 ml) was heated at reflux for 1 h. The methanol was removed under vacuum, the aqueous saturated with potassium carbonate and extracted with dichloromethane (3×100 ml). The combined extracts were dried (Na2SO4), evaporated and the residue purified by chromatography through silica-gel eluting with dichloromethane. The product (4 g) was obtained as a low melting solid, m.p. 46°-48° C., m/e 249 (M+); δ (360 MHz, CDCl3) 3.10 (6H, s, 2×Me); 7.87 (1H, s, pyrazine-H); 8.01 (1H, s, pyrazine-H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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